N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a methoxy group attached to another phenyl ring, connected by a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Acylation Reaction: The starting material, 3-acetylphenylamine, undergoes an acylation reaction with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate product, N-(3-acetylphenyl)-4-methoxybenzamide.
Reduction Reaction: The intermediate product is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation and reduction reactions using automated reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide can be compared with other similar compounds, such as:
N-(3-acetylphenyl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(3-methoxyphenyl)-3-(4-methoxyphenyl)propanamide: Contains an additional methoxy group, which may influence its solubility and interaction with molecular targets.
N-(3-acetylphenyl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxy group instead of a methoxy group, which may alter its hydrogen bonding and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(20)15-4-3-5-16(12-15)19-18(21)11-8-14-6-9-17(22-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQXFRCNBORCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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